(3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, which undergoes nucleophilic substitution with butylamine to introduce the butyl group.
Thioether Formation:
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, forming aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions could target the purine ring or the thioether linkage, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include a range of oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its effects on cellular processes, enzyme interactions, or as a potential inhibitor of specific biological pathways.
Medicine: Investigating its therapeutic potential, particularly in areas like cancer treatment, antiviral therapy, or as an anti-inflammatory agent.
Industry: Potential use in the development of new materials, coatings, or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action for (3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol would depend on its specific biological target. Generally, purine derivatives can interact with nucleic acids, enzymes, or receptors, influencing various cellular pathways. The compound might inhibit or activate specific enzymes, interfere with DNA or RNA synthesis, or modulate receptor activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with various biological roles.
6-Mercaptopurine: A purine analog used in cancer treatment.
Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.
Uniqueness
(3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol’s uniqueness lies in its specific structural features, such as the butyl group and thioether linkage, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Properties
Molecular Formula |
C16H19N5OS |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[3-(6-amino-9-butylpurin-8-yl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C16H19N5OS/c1-2-3-7-21-15-13(14(17)18-10-19-15)20-16(21)23-12-6-4-5-11(8-12)9-22/h4-6,8,10,22H,2-3,7,9H2,1H3,(H2,17,18,19) |
InChI Key |
LQSVVSNWAFXCAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2N=C1SC3=CC=CC(=C3)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.